Cycloleucine

Descripción

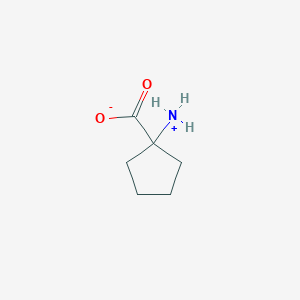

Cycloleucine is non-metabolisable amino acid formed by cyclization of leucine. It is also a specific and reversible inhibitor of nucleic acid methylation and widely used in biochemical experiments.

This compound has been reported in Streptomyces hydrogenans with data available.

This compound is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. This compound competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

An amino acid formed by cyclization of leucine. It has cytostatic, immunosuppressive and antineoplastic activities.

Propiedades

IUPAC Name |

1-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILQLFBWTXNUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Record name | cycloleucine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cycloleucine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024475 | |

| Record name | 1-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Cycloleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER APPROX 5 G/100 ML | |

| Record name | Cycloleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOLEUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHANOL & WATER | |

CAS No. |

52-52-8 | |

| Record name | 1-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cycloleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxylic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TQU7668EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOLEUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E)-Decenoyl-ACP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C, DECOMP | |

| Record name | Cycloleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOLEUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Cycloleucine on Amino Acid Transporters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloleucine, a non-metabolizable amino acid analog, serves as a valuable tool in dissecting the intricacies of amino acid transport and its subsequent impact on cellular signaling. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a competitive inhibitor of several key amino acid transporters. By summarizing quantitative data, providing detailed experimental protocols, and visualizing the involved pathways, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The primary mechanism of this compound involves the competitive inhibition of the high-affinity components of neutral amino acid transport systems, including System L, System A, and System ASC. This inhibition leads to a reduction in the intracellular availability of essential amino acids, which in turn can modulate critical cellular processes such as the mTOR signaling pathway, thereby impacting cell growth and proliferation.

Mechanism of Action of this compound

This compound, structurally a cyclopentane derivative of glycine, acts as a mimic of natural amino acids, allowing it to interact with amino acid transporters. Its primary mechanism of action is the competitive inhibition of amino acid transport into the cell.

Interaction with Amino Acid Transporters

This compound exhibits a broad specificity, interacting with multiple transport systems responsible for the uptake of neutral amino acids. Notably, it has been shown to affect the high-affinity components of System A, System ASC, and System L amino acid transport systems.[1][2] This interaction is competitive, meaning this compound vies with natural amino acid substrates for binding to the transporter's active site. The transport of this compound itself is a saturable process, indicating that it is a substrate for these transport systems.[3]

The inhibition of these transport systems by this compound leads to a decreased intracellular concentration of essential amino acids like leucine, which can have significant downstream effects on cellular signaling and metabolism.

Impact on Downstream Signaling: The mTOR Pathway

A critical consequence of reduced intracellular amino acid levels, particularly leucine, is the modulation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on the presence of sufficient intracellular amino acids. Amino acid transporters, such as LAT1 (a component of System L), play a crucial role in this process by ensuring an adequate supply of leucine to activate mTORC1. By competitively inhibiting these transporters, this compound can indirectly suppress mTORC1 activity, leading to a reduction in protein synthesis and cell cycle arrest.

Quantitative Data on this compound Interaction

While specific Ki or IC50 values for this compound against individual amino acid transporters are not extensively reported in the literature, the available kinetic data for its own transport and its inhibitory effects on amino acid uptake provide valuable insights.

| Parameter | Value | System/Condition | Reference |

| Inhibition of High-Affinity Transport | |||

| L-Alanine Uptake | Inhibition of high-affinity component | Cultured human fibroblasts | [1][2] |

| L-Leucine Uptake | Inhibition of high-affinity component | Cultured human fibroblasts | [1][2] |

| L-Proline Uptake | Inhibition of high-affinity component | Cultured human fibroblasts | [1][2] |

| Transport Kinetics of this compound | |||

| Km | ~10 mM | Rat jejunum in vivo | [4] |

| Vmax | Not specified | Rat jejunum in vivo | [4] |

| Inhibition Constant (related) | |||

| Ki (vs. NMDA receptor-associated glycine receptor) | 600 µM | In vitro | [5] |

Note: The Ki value for the NMDA receptor-associated glycine receptor is provided for context, as it reflects this compound's interaction with an amino acid binding site, though not a canonical transporter. The lack of specific Ki/IC50 values for transporters like LAT1 and ASCT2 highlights an area for future research.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Radiolabeled Amino Acid Uptake Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the uptake of a specific radiolabeled amino acid (e.g., [³H]-Leucine) in a cell line of interest.

Materials:

-

Cell line expressing the target amino acid transporter(s) (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Radiolabeled amino acid (e.g., [³H]-Leucine)

-

Unlabeled this compound

-

Unlabeled natural amino acid (for determining non-specific uptake)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.

-

Pre-incubation: Add 0.5 mL of uptake buffer to each well and pre-incubate the plate at 37°C for 15-30 minutes to allow the cells to equilibrate.

-

Initiation of Uptake:

-

Aspirate the pre-incubation buffer.

-

Initiate the transport assay by adding 0.5 mL of uptake buffer containing a fixed concentration of the radiolabeled amino acid and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

-

To determine non-specific uptake, include wells with the radiolabeled amino acid in the presence of a high concentration of the corresponding unlabeled natural amino acid (e.g., 10-20 mM).

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes) that falls within the linear range of uptake for the specific cell line and transporter.

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution.

-

Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

-

Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.

-

Measurement of Radioactivity:

-

Transfer an aliquot of the cell lysate from each well into a scintillation vial.

-

Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.

-

-

Protein Quantification: In a parallel set of wells treated identically, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis:

-

Subtract the non-specific uptake from all measurements.

-

Plot the normalized uptake (e.g., pmol/mg protein/min) against the concentration of this compound.

-

Determine the IC50 value of this compound from the resulting dose-response curve.

-

To determine the Ki (inhibition constant) for competitive inhibition, perform the assay with varying concentrations of both the radiolabeled substrate and this compound and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot).

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of this compound Action on Amino Acid Transporters and mTORC1 Signaling.

Caption: Experimental Workflow for Radiolabeled Amino Acid Uptake Inhibition Assay.

Conclusion

This compound remains a powerful pharmacological tool for investigating the roles of amino acid transport in cellular physiology and disease. Its ability to competitively inhibit multiple neutral amino acid transport systems provides a means to probe the consequences of reduced amino acid availability, including the modulation of key signaling pathways like mTORC1. While more specific quantitative data on its interaction with individual transporters is needed, the experimental protocols outlined in this guide provide a framework for researchers to further elucidate its precise mechanism of action and to leverage its properties in drug discovery and development. The provided visualizations offer a clear conceptual understanding of this compound's mechanism and the experimental procedures used to study it.

References

- 1. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloleucine, a non-proteinogenic α-amino acid, has been a subject of scientific inquiry for over a century. Its unique cyclic structure confers properties that have made it a valuable tool in biochemistry and a scaffold for therapeutic development. This guide provides an in-depth overview of the historical discovery and pivotal chemical synthesis methodologies of this compound (1-aminocyclopentane-1-carboxylic acid). It details experimental protocols for key synthesis routes, presents quantitative data in a comparative format, and illustrates its primary mechanism of action through detailed signaling pathway diagrams.

Discovery

The first chemical synthesis of this compound was reported in 1907 by Russian chemists Nikolay Zelinsky and G. Stadnikoff. In their seminal work published in Berichte der Deutschen Chemischen Gesellschaft, they described a method starting from cyclopentanone. This discovery laid the groundwork for future investigations into the unique biochemical properties of this cyclic amino acid.

Chemical Synthesis Methodologies

Several methods have been developed for the synthesis of this compound. The most notable and historically significant are the Zelinsky-Stadnikoff method, the Bucherer-Bergs synthesis, and the Strecker synthesis. These methods offer different advantages in terms of starting materials, reaction conditions, and scalability.

Zelinsky-Stadnikoff Synthesis (1907)

The original synthesis involved the reaction of cyclopentanone with hydrogen cyanide, followed by the treatment of the resulting aminonitrile with ammonia and subsequent hydrolysis. This foundational method established the feasibility of creating this unique cyclic amino acid structure.

Bucherer-Bergs Synthesis

A widely used method for the synthesis of α,α-disubstituted amino acids, the Bucherer-Bergs reaction, is also applicable to this compound. This one-pot, multicomponent reaction typically uses a ketone (cyclopentanone), an ammonium salt (ammonium carbonate), and a cyanide source (potassium cyanide) to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the final amino acid. The process is valued for its operational simplicity and generally good yields.

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for producing amino acids. In the context of this compound, it involves the reaction of cyclopentanone with ammonia and cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields 1-aminocyclopentane-1-carboxylic acid. Asymmetric variations of the Strecker synthesis have been developed to produce enantiomerically enriched cyclic amino acids.

Quantitative Data on Synthesis

The efficiency of different synthesis routes for this compound can be compared based on reported yields and reaction conditions. The following table summarizes representative quantitative data from the literature for the key methodologies.

| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Zelinsky-Stadnikoff | Cyclopentanone | HCN, NH₃, H₂O | Multi-step, hydrolysis | Not specified in original paper | Zelinsky & Stadnikoff, 1907 |

| Bucherer-Bergs | Cyclopentanone | (NH₄)₂CO₃, KCN | 60-70°C, aqueous ethanol | 75-85% | (Representative) |

| Strecker Synthesis | Cyclopentanone | NH₄Cl, KCN, H₂O | Room temp, then hydrolysis | 60-70% | (Representative) |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Detailed Experimental Protocols

Protocol for Bucherer-Bergs Synthesis of this compound

This protocol is a representative example of the Bucherer-Bergs reaction for preparing this compound.

Materials:

-

Cyclopentanone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of ammonium carbonate (2.5 eq) and 50% aqueous ethanol is prepared.

-

Cyclopentanone (1.0 eq) is added to the mixture, followed by the cautious addition of potassium cyanide (2.0 eq). Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

The reaction mixture is heated to 60-70°C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The intermediate hydantoin is precipitated and hydrolyzed by heating with a strong acid (e.g., 6M HCl) under reflux until the evolution of CO₂ ceases.

-

The solution is cooled, and any precipitated solids are filtered off.

-

The filtrate is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of this compound (approx. pH 6) to precipitate the product.

-

The crude this compound is collected by filtration, washed with cold water and ethanol, and dried under vacuum. Recrystallization from water/ethanol can be performed for further purification.

Synthesis and Biological Pathway Diagrams

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the Bucherer-Bergs synthesis of this compound, a robust and common method for its preparation.

Biological Mechanism of Action: Inhibition of Methionine Adenosyltransferase

This compound exerts its primary biological effects by acting as a competitive inhibitor of the enzyme Methionine Adenosyltransferase (MAT). This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl group donor in the cell. By blocking SAM synthesis, this compound disrupts numerous essential cellular processes that rely on methylation.

Conclusion

From its initial synthesis in the early 20th century to its modern application as a biochemical probe, this compound remains a molecule of significant interest. The chemical synthesis routes, particularly the Bucherer-Bergs and Strecker methods, provide reliable access to this compound for research and development. Understanding its mechanism of action as a potent inhibitor of methylation pathways is critical for its application in studying cellular processes and for the design of novel therapeutics targeting these pathways. This guide serves as a foundational resource for professionals engaged in the study and application of this remarkable cyclic amino acid.

A Comprehensive Technical Guide to the Biochemical Properties of 1-Aminocyclopentanecarboxylic Acid (ACPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopentanecarboxylic acid (ACPC), also known as cycloleucine, is a non-proteinogenic cyclic amino acid that has garnered significant interest in the scientific community for its diverse biochemical and pharmacological properties. Primarily recognized for its modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, ACPC has demonstrated neuroprotective, procognitive, and other therapeutic potentials. This technical guide provides an in-depth exploration of the core biochemical properties of ACPC, detailing its mechanism of action, effects on cellular signaling pathways, and relevant quantitative data from key experimental studies. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further investigation.

Introduction

1-Aminocyclopentanecarboxylic acid is a conformationally restricted analog of glycine and glutamate. Its rigid cyclopentyl structure confers a unique steric profile, enabling it to interact with various biological targets, most notably the NMDA receptor, a critical component in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making modulators like ACPC valuable tools for research and potential therapeutic development. This guide will systematically elucidate the biochemical characteristics of ACPC, providing a foundational resource for professionals in neuroscience and drug discovery.

Mechanism of Action at the NMDA Receptor

The primary mechanism of action of ACPC revolves around its complex interaction with the NMDA receptor, an ionotropic glutamate receptor. Evidence suggests a dual role for ACPC, acting as both a partial agonist at the glycine co-agonist binding site and a competitive antagonist at the glutamate binding site.

Partial Agonism at the Glycine Site

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. ACPC acts as a partial agonist at this glycine binding site. This means that while it binds to the site, it elicits a submaximal response compared to a full agonist like glycine. This partial agonism can be crucial in maintaining a balanced level of NMDA receptor activation, preventing excitotoxicity that can arise from excessive stimulation.

Competitive Antagonism at the Glutamate Site

In addition to its effects at the glycine site, ACPC can also act as a competitive antagonist at the glutamate binding site of the NMDA receptor. This antagonistic action becomes more prominent at higher concentrations of ACPC. By competing with glutamate, ACPC can reduce the overall activation of the NMDA receptor, contributing to its neuroprotective effects.

The dual action of ACPC as a partial agonist and a competitive antagonist highlights its role as a modulator of NMDA receptor function, capable of fine-tuning receptor activity rather than simply activating or blocking it.

Quantitative Data on ACPC Activity

The following tables summarize key quantitative data from various studies investigating the biochemical properties of ACPC.

Table 1: Receptor Binding and Functional Activity of ACPC

| Parameter | Value | Receptor/System | Experimental Condition |

| Half-maximal activation (EC50) as a glycine-site agonist | 0.7 to 0.9 µM | NMDA Receptor | In the presence of 1 µM glutamate |

| Half-maximal inhibition (IC50) as a glutamate-site antagonist | Dependent on NMDA concentration | NMDA Receptor | - |

| Neuroprotection (ACPC concentration) | 1 mM | Cultured rat spinal cord neurons | Co-incubation with 25 or 50 µM NMDA |

| cGMP level increase (relative to glycine) | ~20% | Cerebellar granule cells | NMDA stimulation with a saturating concentration of ACPC (10 µM) |

Table 2: In Vivo Effects of ACPC

| Effect | Dosage | Animal Model | Outcome |

| Reduction of ethanol consumption | Dose-dependent | Wistar rats | Systemic administration reduced ethanol intake |

| Procognitive effects | 200–400 mg/kg | Rats | Inhibited memory fading in the Novel Object Recognition test |

| Neuroprotection in ischemia | 150-600 mg/kg | Gerbils | Significantly improved 7-day survival after forebrain ischemia |

| Prevention of opioid tolerance | - | Mice | Prevented tolerance to morphine when co-administered |

Effects on Cellular Signaling Pathways

ACPC's modulation of the NMDA receptor initiates a cascade of downstream cellular signaling events.

NMDA Receptor-Mediated Calcium Influx and Downstream Signaling

Activation of the NMDA receptor leads to an influx of Ca²⁺ into the neuron. As a partial agonist, ACPC can modulate the extent of this Ca²⁺ entry, thereby influencing Ca²⁺-dependent signaling pathways. These pathways include the activation of various kinases and phosphatases, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the regulation of gene expression through transcription factors like CREB (cAMP response element-binding protein). By preventing excessive Ca²⁺ influx, ACPC can mitigate excitotoxic cell death pathways.

Interaction with Neuropeptide Y (NPY) and Corticotropin-Releasing Factor (CRF) Pathways

Studies have shown that NMDA receptor antagonists, including functional antagonists like ACPC, can influence the expression of neuropeptides involved in stress and anxiety. For instance, ACPC has been observed to decrease NPY and CRF-like immunoreactivity in the amygdala of rats. This suggests an interaction between the glutamatergic system modulated by ACPC and the neuropeptidergic systems that regulate emotional behavior.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents

This protocol is used to measure the ion currents flowing through NMDA receptors in response to ACPC application.

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on glass coverslips.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and a microscope. The external solution contains physiological concentrations of ions, including Mg²⁺, and is continuously perfused over the cells. The internal solution, which fills the recording pipette, contains a Cs⁺-based solution to block K⁺ channels.

-

Recording Procedure:

-

A glass micropipette with a tip resistance of 3-5 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

NMDA receptor-mediated currents are evoked by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

ACPC is applied at various concentrations to determine its effect on the NMDA-evoked currents. The IC50 or EC50 can be calculated from the dose-response curve.

-

Cycloleucine as a System L-Type Amino Acid Transporter 1 (LAT1) Inhibitor: A Technical Guide

Introduction

The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a critical transmembrane protein responsible for the sodium-independent exchange of large neutral amino acids (LNAAs), such as leucine, phenylalanine, and tryptophan.[1][2][3] Functionally, LAT1 forms a heterodimeric complex with the glycoprotein 4F2hc (CD98 or SLC3A2), which is essential for its proper localization and stability at the plasma membrane.[2][4][5] LAT1 plays a pivotal role in cellular growth and metabolism by supplying essential amino acids required for protein synthesis.[6] Its expression is often upregulated in various cancers to meet the high metabolic demands of proliferating tumor cells, making it a significant target for cancer diagnosis and therapy.[1][4][6][7][8] Cycloleucine (1-aminocyclopentane-1-carboxylic acid), a non-metabolizable amino acid analog, serves as a valuable research tool for studying amino acid transport and its downstream consequences. It competitively inhibits System L transport, including the high-affinity LAT1, thereby blocking the uptake of essential amino acids and affecting cellular processes.[9][10] This guide provides an in-depth technical overview of this compound's role as a LAT1 system inhibitor, focusing on its mechanism, impact on signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action: Competitive Inhibition of LAT1

This compound functions as a competitive inhibitor of LAT1. Due to its structural similarity to LNAAs, it binds to the substrate recognition site of the transporter. However, as a non-metabolizable analog, its transport is either inefficient or, upon entering the cell, it is not utilized in metabolic pathways. This occupancy of the transporter's binding site prevents the uptake of endogenous LNAAs like leucine.[9][10] This inhibition is not entirely specific to LAT1 and can affect other neutral amino acid transport systems, particularly those belonging to System L.[10] The primary consequence of LAT1 inhibition by this compound is the deprivation of essential amino acids, which triggers a cascade of downstream cellular effects.

Impact on Downstream Signaling: The mTORC1 Pathway

One of the most significant consequences of LAT1 inhibition is the downregulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[6][7][11] Leucine is a potent activator of mTORC1.[7][11][12] When transported into the cell by LAT1, intracellular leucine signals to the mTORC1 complex, promoting its activation.[7][11] Activated mTORC1 then phosphorylates downstream targets, such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to stimulate protein synthesis, cell growth, and proliferation.[11]

By blocking leucine uptake, this compound leads to intracellular leucine depletion. This prevents the activation of mTORC1, thereby suppressing protein synthesis and arresting cell growth.[6][7][13] This mechanism is central to the anti-proliferative effects observed when cancer cells are treated with LAT1 inhibitors.

Quantitative Data on LAT1 System Inhibitors

While this compound is a known inhibitor of System L amino acid transport, much of the recent quantitative research has focused on developing more potent and specific inhibitors. For comparative purposes, this table includes data for other well-characterized LAT1 inhibitors.

| Inhibitor | Target(s) | IC₅₀ Value | Cell Line / System | Assay Substrate | Reference |

| This compound | System L, A, ASC | - | Cultured Human Fibroblasts | L-alanine, L-proline, L-leucine | [9][10] |

| BCH | System L (LAT1/LAT2) | ~25 µM | Human colon cancer cells | L-Leucine | [2] |

| JPH203 | LAT1 | 0.06 µM | HT-29 (Colon Cancer) | ¹⁴C-Leucine | [14] |

| JPH203 | LAT1 | 0.14 µM | S2-hLAT1 cells | ¹⁴C-Leucine | [15] |

| Novel Inhibitor 1 | LAT1 | 0.64 µM | Proteoliposomes | Histidine | [1] |

| Novel Inhibitor 2 | LAT1 | 1.48 µM | Proteoliposomes | Histidine | [1] |

Note: Specific IC₅₀ values for this compound against isolated LAT1 are not as readily available in recent literature compared to newer, more specific inhibitors. It is known to affect high-affinity uptake systems, which include LAT1, with effects observed in the millimolar concentration range.[9][10]

Experimental Protocols

Characterizing the effects of this compound as a LAT1 inhibitor involves several key experimental procedures.

Amino Acid Uptake Assay (Radiolabeled Substrate)

This assay directly measures the ability of an inhibitor to block the transport of a specific amino acid into cells.

Methodology:

-

Cell Culture: Plate cells (e.g., a cancer cell line with high LAT1 expression like HT-29) in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with a pre-warmed, sodium-free buffer (e.g., Hank's Balanced Salt Solution, HBSS) to isolate LAT1 activity.

-

Inhibition: Add the buffer containing various concentrations of this compound (or other inhibitors) to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Uptake: Add the assay buffer containing the inhibitor and a radiolabeled LAT1 substrate, such as ¹⁴C-L-leucine, at a known concentration (e.g., 1 µmol/L).[16] Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[16][17]

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove extracellular radioactivity.[16]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).[16]

-

Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a β-scintillation counter.[16]

-

Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition relative to untreated control cells and determine the IC₅₀ value.

Cell Viability / Proliferation Assay (MTT or CCK-8)

This assay assesses the downstream effect of LAT1 inhibition on cell growth and survival.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/mL) and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 24, 48, 72 hours).[18]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[15][18] Live cells will metabolize the reagent into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 540 nm for MTT) using a microplate reader.[15]

-

Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the growth inhibitory concentration (GI₅₀).

Western Blot Analysis of mTORC1 Signaling

This technique is used to measure changes in the phosphorylation status of key proteins in the mTORC1 pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a defined period. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1). A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein for each sample to determine the effect of this compound on mTORC1 signaling.

Conclusion

This compound serves as a foundational tool for investigating the physiological and pathological roles of System L amino acid transporters, including LAT1. By competitively inhibiting the uptake of essential amino acids like leucine, it provides a means to study the downstream consequences of amino acid deprivation, most notably the suppression of the mTORC1 signaling pathway. While newer, more potent, and selective LAT1 inhibitors have been developed for therapeutic applications, understanding the mechanism and experimental application of this compound remains fundamental for researchers in the fields of cancer biology, metabolism, and drug development. The protocols and conceptual frameworks outlined in this guide provide a comprehensive resource for professionals seeking to explore the critical function of the LAT1 transport system.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 4. The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucine and protein synthesis: mTOR and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. JPH203 | KYT-0353 | LAT-1 inhibitor | TargetMol [targetmol.com]

- 16. Inhibition of the amino‐acid transporter LAT1 demonstrates anti‐neoplastic activity in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies of Cycloleucine in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloleucine, a synthetic amino acid analog, has emerged as a valuable tool in neuroscience research due to its unique dual mechanism of action. It acts as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of the system L amino acid transporter 1 (LAT1). This dual activity allows for the targeted investigation of glutamatergic neurotransmission and amino acid transport, processes fundamental to neuronal function and implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core applications of this compound in neuroscience, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound, or 1-aminocyclopentane-1-carboxylic acid, is a non-metabolizable amino acid that readily crosses the blood-brain barrier. Its structural similarity to natural amino acids allows it to interact with specific transport systems and receptors in the central nervous system (CNS). Initially explored for its anti-tumor properties, its utility in neuroscience has become increasingly apparent. This guide will delve into the two primary mechanisms of this compound's action and its application in studying neuronal signaling and behavior.

Mechanisms of Action

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor. The binding of glycine or a co-agonist like D-serine to this site is a prerequisite for the activation of the NMDA receptor by glutamate. By competing with glycine, this compound reduces the probability of NMDA receptor channel opening, thereby inhibiting glutamatergic neurotransmission. This makes it a useful tool for studying the role of NMDA receptors in synaptic plasticity, excitotoxicity, and various neurological conditions.

Inhibition of L-Type Amino Acid Transporter 1 (LAT1)

This compound is also a potent inhibitor of the L-type amino acid transporter 1 (LAT1), a crucial transporter for large neutral amino acids (LNAAs) across the blood-brain barrier and into neurons. LNAAs such as leucine, valine, isoleucine, tryptophan, and tyrosine are precursors for the synthesis of key neurotransmitters like dopamine and serotonin, and are also essential for protein synthesis. By blocking LAT1, this compound can induce a state of amino acid deprivation, impacting protein synthesis and neurotransmitter production. This mechanism is particularly relevant for investigating the role of amino acid sensing and metabolism in neuronal function and disease.

Quantitative Data

The following tables summarize key quantitative data from exploratory studies of this compound.

Table 1: In Vitro Inhibition of NMDA Receptor Responses by this compound

| Preparation | Glycine Concentration (µM) | This compound IC50 (µM) | Reference |

| Cultured Hippocampal Neurons | 1 | 24 | |

| Cultured Hippocampal Neurons | 100 | 1400 |

Table 2: Behavioral Effects of this compound Microinjection into the Nucleus Accumbens of Rats in the Elevated Plus Maze Test

| This compound Dose (µg) | Time in Open Arms (seconds, mean ± SEM) | Open Arm Entries (number, mean ± SEM) | Reference |

| 0 (Saline) | 45.2 ± 5.1 | 4.1 ± 0.6 | |

| 0.5 | 68.3 ± 6.2 | 5.3 ± 0.7 | |

| 1.0 | 72.5 ± 7.0 | 5.9 ± 0.8 | |

| 2.0 | 70.1 ± 6.5* | 6.2 ± 0.9 | |

| 4.0 | 75.8 ± 7.3 | 7.8 ± 1.1 |

*p < 0.05, **p < 0.01 compared to saline control

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording

This protocol is adapted from studies investigating the effects of this compound on NMDA receptor-mediated currents in cultured hippocampal neurons.

Objective: To measure the inhibitory effect of this compound on NMDA-evoked inward currents.

Materials:

-

Cultured hippocampal neurons

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 2 ATP-Mg, pH 7.2

-

NMDA

-

Glycine

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare cultured hippocampal neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass and fill with internal solution. Pipette resistance should be 3-5 MΩ.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and a fixed concentration of glycine (e.g., 1 µM) to evoke an inward current.

-

After a stable baseline response is established, co-apply varying concentrations of this compound with the NMDA and glycine solution.

-

Record the peak inward current at each this compound concentration.

-

Wash out this compound to ensure reversibility of the effect.

-

Analyze the data to determine the IC50 of this compound.

In Vivo Behavioral Assay: Elevated Plus Maze Test

This protocol is based on a study investigating the anxiolytic-like effects of this compound injected into the nucleus accumbens.

Objective: To assess the effect of this compound on anxiety-like behavior in rats.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Guide cannulas and injection needles

-

This compound dissolved in sterile saline

-

Elevated plus maze apparatus

-

Video tracking software

Procedure:

-

Surgery: Anesthetize rats and stereotaxically implant bilateral guide cannulas aimed at the nucleus accumbens. Allow for a one-week recovery period.

-

Habituation: Handle the rats for several days leading up to the experiment to reduce stress. On the day of the experiment, allow rats to acclimate to the testing room for at least 30 minutes.

-

Microinjection: Gently restrain the rat and insert the injection needles into the guide cannulas. Infuse 1 µL of either saline or this compound solution (at desired concentrations) into each side of the nucleus accumbens over a period of one minute. Leave the needles in place for an additional minute to allow for diffusion.

-

Testing: 15 minutes after the microinjection, place the rat in the center of the elevated plus maze, facing one of the closed arms.

-

Data Collection: Record the rat's behavior for 5 minutes using a video camera mounted above the maze.

-

Analysis: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.

-

Histology: After the experiment, sacrifice the animals and perform histological verification of the cannula placement.

Signaling Pathways and Experimental Workflows

This compound's Impact on the LAT1-mTORC1 Signaling Pathway

This compound's inhibition of LAT1 leads to a reduction in the intracellular concentration of large neutral amino acids, particularly leucine. Leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. The following diagram illustrates the proposed signaling pathway.

Caption: this compound inhibits LAT1, reducing intracellular LNAAs and mTORC1 signaling.

Experimental Workflow for In Vivo Microdialysis Study

This diagram outlines a typical workflow for an in vivo microdialysis experiment to investigate the effect of this compound on neurotransmitter levels in a specific brain region.

Caption: A typical workflow for an in vivo microdialysis experiment with this compound.

Conclusion and Future Directions

This compound is a versatile pharmacological tool that allows for the targeted disruption of two critical processes in the CNS: NMDA receptor-mediated neurotransmission and LAT1-mediated amino acid transport. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the roles of these processes in brain function and disease.

Future research should focus on several key areas. More specific quantitative data on the binding affinity (Ki) of this compound for LAT1 in neuronal tissues is needed. Further in vivo microdialysis studies are required to directly measure the impact of this compound on the levels of various neurotransmitters and their precursors in different brain regions. Additionally, exploring the long-term effects of chronic this compound administration could provide valuable insights into the adaptive responses of neuronal circuits to sustained inhibition of NMDA receptors and amino acid transport. The development of more selective LAT1 inhibitors will also be crucial to dissect the specific contributions of this transporter to the overall effects of this compound. As our understanding of the intricate interplay between neurotransmission and metabolism grows, tools like this compound will continue to be indispensable for advancing the field of neuroscience.

Cycloleucine as a Molecular Probe for Amino Acid Transport Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloleucine, a non-metabolizable analog of the amino acid leucine, serves as a critical tool in the study of amino acid transport systems.[1][2] Its resistance to metabolic degradation allows for the specific investigation of transport kinetics and the elucidation of the roles of various amino acid transporters in cellular physiology and disease.[1] This guide provides a comprehensive overview of this compound's application as a molecular probe, with a focus on its interaction with System L amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1). We will delve into its mechanism of action, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways and experimental workflows.

Mechanism of Action and Specificity

This compound acts as a competitive inhibitor of amino acid transport, primarily targeting systems responsible for the uptake of large, neutral amino acids.[3][4] Its cyclic structure mimics that of natural amino acids, allowing it to bind to the transporter's active site. However, its non-metabolizable nature prevents its incorporation into proteins or participation in downstream metabolic pathways, effectively isolating the transport process for study.[1][5]

This compound has been shown to inhibit the high-affinity uptake systems for several neutral amino acids, including L-alanine, L-proline, and L-leucine.[3][6] It affects transport systems A, ASC, and L, demonstrating a broad, though not entirely specific, inhibitory profile for neutral amino acid transporters.[3] Its action is independent of sodium gradients for transporters like LAT1.[3]

Quantitative Data: Inhibition and Transport Kinetics

The following table summarizes key kinetic parameters for this compound and related substrates, providing a basis for experimental design and data interpretation.

| Transporter/System | Substrate/Inhibitor | Parameter | Value | Cell Line/System | Reference |

| NMDA Receptor | This compound | Ki | 600 µM | In vitro | [7] |

| L-Leucine Transport | L-Leucine | Km (high-affinity) | 5.1 µM | LLC-PK1 cells | [8] |

| L-DOPA Transport | L-DOPA | Km (low-affinity) | 120.0 µM | LLC-PK1 cells | [8] |

| L-Leucine Transport | L-Leucine | Km (high-affinity) | 8.71 µM | ARPE-19 cells | [9] |

| L-Leucine Transport | L-Leucine | Km (low-affinity) | 220 µM | ARPE-19 cells | [9] |

| L-Leucine Transport | L-Leucine | Km (high-affinity) | 8.92 ± 3.18 µM | RBEC1 cells | [10] |

| L-Leucine Transport | L-Leucine | Km (low-affinity) | 119 ± 45 µM | RBEC1 cells | [10] |

| LAT1 | Large Neutral Amino Acids | Km | 5 - 50 µM | Human isoform | [11] |

| L-Leucine Transport | L-Leucine | Km | 0.23 mM | Rabbit Proximal Tubule (pars convoluta) | [12] |

| L-Valine Transport | L-Valine | Km | 0.83 mM | Rabbit Proximal Tubule (pars convoluta) | [12] |

| L-Leucine Transport | L-Leucine | Km (high-affinity) | 0.17 mM | Rabbit Proximal Tubule (pars recta) | [12] |

| L-Leucine Transport | L-Leucine | Km (low-affinity) | 6.5 mM | Rabbit Proximal Tubule (pars recta) | [12] |

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay in Cultured Cells

This protocol describes a common method for measuring the inhibition of amino acid transport by this compound using a radiolabeled substrate.

Materials:

-

Adherent cell line of interest (e.g., A549, U87-MG)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4

-

This compound solutions of varying concentrations

-

Radiolabeled amino acid (e.g., [3H]-L-leucine)

-

Scintillation cocktail

-

Scintillation counter

-

24-well or 96-well cell culture plates

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in 24- or 96-well plates and culture until they reach near confluence.[13]

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed HBSS-HEPES.[13] Add fresh HBSS-HEPES to each well.

-

Inhibitor Addition: Add this compound to the desired final concentrations to the appropriate wells. For control wells, add an equivalent volume of buffer. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[13]

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled amino acid (e.g., [3H]-L-leucine) to each well.[13] The final concentration of the radiolabeled substrate should be carefully chosen based on the Km of the transporter being studied.

-

Incubation: Incubate the plates at 37°C for a specific time interval (e.g., 1-10 minutes), during which uptake is linear. This should be determined in preliminary experiments.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.[13]

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or Solvable®) to each well and incubating for at least 30 minutes.[13]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.

-

Data Analysis: Express the amino acid uptake as pmol/mg protein/min. Plot the uptake against the concentration of this compound to determine the IC50 value.

Competitive Inhibition Kinetics

To determine the type of inhibition and the Ki of this compound, the uptake assay can be performed with varying concentrations of the radiolabeled substrate in the presence of a fixed concentration of this compound. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.

Visualizations: Pathways and Workflows

LAT1-Mediated mTOR Signaling Pathway

Caption: LAT1-mTOR signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Inhibition Assay

Caption: Workflow for a this compound-based amino acid uptake inhibition assay.

This compound's Competitive Inhibition of LAT1

Caption: Competitive inhibition of LAT1 by this compound against leucine.

Applications in Research and Drug Development

This compound's ability to probe amino acid transport systems has significant implications in various research areas:

-

Cancer Biology: Many cancers upregulate amino acid transporters like LAT1 to meet their high metabolic demands for growth and proliferation.[14][15] this compound is used to study the reliance of cancer cells on specific transporters and to evaluate these transporters as potential therapeutic targets.[15][16] The inhibition of LAT1 can disrupt the mTOR signaling pathway, which is a central regulator of cell growth.[2][14]

-

Neuroscience: In the brain, amino acid transporters are crucial for neurotransmitter synthesis and overall brain function. This compound can be used to investigate the role of these transporters in neurological disorders.

-

Drug Delivery: Understanding the substrate specificity of transporters like LAT1, which is expressed at the blood-brain barrier, can inform the design of drugs that can be actively transported into the brain.[17]

-

Metabolic Studies: As a non-metabolizable analog, this compound is an invaluable tool for dissecting the role of amino acid transport in various metabolic pathways without the confounding effects of downstream metabolism.[5]

Conclusion

This compound remains an indispensable molecular probe for the investigation of amino acid transport systems. Its well-characterized interactions with transporters like LAT1, coupled with established experimental protocols, provide a robust framework for researchers and drug development professionals. By enabling the precise measurement of transport kinetics and the elucidation of the physiological roles of these transporters, this compound continues to contribute significantly to our understanding of cellular metabolism in both health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. High- and low-affinity transport of L-leucine and L-DOPA by the hetero amino acid exchangers LAT1 and LAT2 in LLC-PK1 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of LAT1 and LAT2 in the high- and low-affinity transport of L-leucine in human retinal pigment epithelial cells (ARPE-19 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular and functional identification of large neutral amino acid transporters LAT1 and LAT2 and their pharmacological relevance at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]

- 12. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. LAT1 expression is closely associated with hypoxic markers and mTOR in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How [openresearch-repository.anu.edu.au]

- 17. Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Overview of Cycloleucine Use in Oncology: A Technical Guide

Introduction

Cycloleucine, a non-proteinogenic amino acid analog, has a multifaceted history in oncology, transitioning from a potential chemotherapeutic agent to a valuable tool in cancer imaging. This technical guide provides a comprehensive overview of the historical and current understanding of this compound's role in cancer research and clinical applications. It details its mechanisms of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies that have been employed to investigate its effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Therapeutic Use of this compound in Oncology

The exploration of this compound as a direct anti-cancer agent dates back several decades, with early clinical trials investigating its efficacy in various malignancies.

Clinical Trials in Sarcoma

One of the most notable clinical investigations of this compound was a comparative study against doxorubicin in patients with advanced soft tissue sarcomas. The trial evaluated two different dosage regimens of this compound.

Data Presentation: this compound vs. Doxorubicin in Advanced Soft Tissue Sarcoma [1]

| Treatment Group | Dose | Number of Patients | Response Rate (%) | Complete Response (%) | Estimated Median Survival (weeks) |

| This compound | 300 mg/kg | - | ~15% | 0% | 21 |

| This compound | 200 mg/kg | 51 | 6% | 0% | 18 |

| Doxorubicin | - | - | ~15% | - | 29 |

Note: The exact number of patients for the 300 mg/kg this compound and doxorubicin arms was not specified in the provided source.

The study concluded that while this compound at 300 mg/kg showed a response rate comparable to doxorubicin, it resulted in significantly shorter survival times (p < 0.001).[1] The lower dose of 200 mg/kg was less effective.[1] A significant challenge with this compound treatment was its toxicity profile, with severe thrombocytopenia and central nervous system depression being prominent adverse effects.[1]

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily by acting as a competitive inhibitor of key metabolic enzymes and amino acid transporters.

Inhibition of Methionine Adenosyltransferase (MAT)

This compound is a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[2][3][4] SAM is the primary methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, and proteins. It is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting MAT, this compound depletes intracellular SAM levels, thereby disrupting these critical cellular processes.[3][5]

Logical Relationship: this compound's Inhibition of MAT and Downstream Effects

References

- 1. Comparison of doxorubicin with this compound in the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reduction of intracellular polyamines by sequential inhibition of the synthesis of decarboxylated S-adenosylmethionine: effects on rat leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Cycloleucine and mTOR Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the foundational research on cycloleucine and its intricate relationship with mTOR signaling. It delves into the dual mechanisms of action of this compound, providing quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction: this compound as a Modulator of mTOR Signaling

This compound, a non-metabolizable amino acid analogue, has emerged as a valuable tool for studying cellular nutrient sensing pathways, particularly the mechanistic target of rapamycin (mTOR) signaling cascade. mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients, growth factors, and cellular energy status. The mTOR complex 1 (mTORC1) is specifically activated by amino acids and plays a critical role in cellular anabolic processes.

This compound exerts its inhibitory effect on mTORC1 through two primary mechanisms: by competitively inhibiting the transport of essential amino acids into the cell, thereby mimicking a state of amino acid starvation, and by inhibiting the synthesis of S-adenosylmethionine (SAM), a key methyl donor and signaling molecule in the methionine salvage pathway. This guide will provide a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental methodologies.

Dual Mechanisms of this compound Action on mTORC1

This compound's ability to inhibit mTORC1 signaling is a consequence of its structural similarity to natural amino acids, allowing it to interact with cellular machinery involved in amino acid transport and metabolism without being incorporated into proteins.

Inhibition of Amino Acid Transport

This compound acts as a competitive inhibitor of several amino acid transport systems, most notably the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids, including leucine. Leucine is a potent activator of mTORC1. By blocking leucine and other essential amino acid entry, this compound triggers the cellular amino acid starvation response.

This response is mediated by a series of upstream regulators of mTORC1 located at the lysosomal surface. In the presence of sufficient amino acids, sensors like Sestrin2 (for leucine) are inhibited, leading to the activation of the GATOR2 complex. GATOR2, in turn, inhibits the GTPase-activating protein (GAP) activity of the GATOR1 complex towards RagA/B GTPases. This results in RagA/B being in a GTP-bound (active) state, which recruits mTORC1 to the lysosome for activation.

When this compound induces amino acid deprivation, Sestrin2 is no longer inhibited and is free to bind to and inhibit GATOR2. This relieves the inhibition on GATOR1, allowing it to exert its GAP activity on RagA/B, leading to its inactivation (GDP-bound state) and the subsequent release and inactivation of mTORC1.

Inhibition of S-adenosylmethionine (SAM) Synthesis

In addition to its effects on amino acid transport, this compound is a known inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the primary methyl donor in the cell and also functions as a critical signaling molecule in the mTORC1 pathway.

The cellular sensor for SAM is a protein called SAMTOR. In the presence of SAM, SAMTOR is bound to SAM and is inactive. However, when SAM levels decrease, as is the case with this compound treatment, SAM dissociates from SAMTOR. This unbound, active form of SAMTOR then interacts with the GATOR1 complex, enhancing its GAP activity towards RagA/B. This provides a second, parallel mechanism by which this compound inhibits mTORC1 activity.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data regarding the effects of this compound and related compounds on amino acid transport and mTORC1 signaling.

| Compound | Target/Assay | Cell Line/System | IC50 / Ki / Concentration | Citation |

| This compound | Inhibition of high-affinity amino acid uptake | Cultured human fibroblasts | 5 mM | [3] |

| This compound | Inhibition of MAT activity | Rat hepatocytes | 20 mM | [1] |

| This compound | Inhibition of m6A levels | Chicken primary myoblasts | 10-30 mM | [4] |

| BCH (LAT1 inhibitor) | 14C-leucine uptake | KB and Saos2 cells | 75.3 ± 6.7 µM and 78.8 ± 3.5 µM | [5] |

| JPH203 (LAT1 inhibitor) | Leucine uptake | S2 cells | 0.14 µM | [6] |

| JPH203 (LAT1 inhibitor) | Leucine uptake | HT-29 cells | 0.06 µM | [6] |

| SAM | Dissociation constant (Kd) for SAMTOR binding | In vitro | ~7 µM |

Signaling Pathways and Experimental Workflows

This compound's Dual Inhibition of mTORC1 Signaling Pathway

Caption: Dual inhibitory mechanism of this compound on mTORC1 signaling.

Experimental Workflow: Amino Acid Uptake Assay

Caption: Workflow for a radiolabeled amino acid uptake assay.

Detailed Experimental Protocols

Western Blotting for mTORC1 Signaling Components

This protocol provides a representative method for assessing the phosphorylation status of key mTORC1 downstream effectors, such as S6K1 and 4E-BP1, in response to this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, C2C12 myotubes) in 6-well plates and grow to 70-80% confluency.

-

Starve cells of amino acids by incubating in amino acid-free DMEM for 1-2 hours.

-

Treat cells with desired concentrations of this compound (e.g., 5-50 mM) for the specified duration. A positive control with leucine stimulation (e.g., 52 µg/ml) and a negative control (continued starvation) should be included.[7]

2. Cell Lysis:

-